molecular formula C27H22FN5O2 B2869701 N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide CAS No. 1110978-36-3

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide

Katalognummer: B2869701
CAS-Nummer: 1110978-36-3
Molekulargewicht: 467.504
InChI-Schlüssel: XGYCTCKSVMQGOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 4-fluorophenyl group, an imidazole ring, a benzyl spacer, and a terminal 3,4-dimethylbenzamide moiety. While direct evidence for its synthesis or biological activity is absent in the provided materials, its structural analogs in the evidence offer insights into its physicochemical and functional properties.

Eigenschaften

IUPAC Name

N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O2/c1-17-3-6-21(13-18(17)2)26(34)30-23-11-4-19(5-12-23)14-33-15-24(29-16-33)27-31-25(32-35-27)20-7-9-22(28)10-8-20/h3-13,15-16H,14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYCTCKSVMQGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial studies. This article summarizes the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C21H21FN4O2
  • Molecular Weight : 380.43 g/mol
  • CAS Number : 1795410-87-5

Research indicates that compounds containing oxadiazole and imidazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy in biological assays.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds containing similar structural features. For instance, a study published in ACS Omega reported that N-aryl oxadiazoles demonstrated significant growth inhibition against various cancer cell lines. Specifically, compounds with similar structures exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cancer cell lines such as OVCAR-8 and SNB-19 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LinePercent Growth Inhibition (PGI)
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%
6hHOP-9267.55%
6hMDA-MB-23156.88%

These results suggest that modifications in the structure can significantly influence anticancer activity, highlighting the importance of further exploration into N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide.

Antimicrobial Activity

In addition to anticancer properties, compounds with oxadiazole rings have shown promising antimicrobial activities. A study examining various oxadiazole derivatives revealed moderate to good activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Compound IDMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus<50 μg/mL
Compound BEscherichia coli<25 μg/mL
Compound CPseudomonas aeruginosa<100 μg/mL

These findings indicate that N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide may also possess antimicrobial properties worth investigating.

Case Studies and Research Findings

Several case studies have examined the structure-activity relationship (SAR) of similar compounds. For example, modifications in substituents on the oxadiazole ring have been shown to significantly affect both anticancer and antimicrobial activities . These studies emphasize the potential for developing new therapeutic agents based on this compound's structure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Diversity

The compound’s 1,2,4-oxadiazole-imidazole hybrid core is structurally analogous to 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds 7–9 in ). Key differences include:

  • Oxadiazole vs. Triazole : The oxadiazole ring in the target compound offers greater metabolic stability compared to triazoles, which are prone to tautomerism (e.g., thione-thiol equilibrium in compounds 7–9 ) .
  • Fluorophenyl Substitution : The 4-fluorophenyl group in the target compound is a common bioisostere for enhancing lipophilicity and membrane permeability, similar to the 2,4-difluorophenyl group in ’s triazoles .

Table 1: Substituent Comparison

Compound Core Heterocycle Key Substituents Tautomerism Observed? Reference
Target Compound Oxadiazole-Imidazole 4-Fluorophenyl, 3,4-dimethylbenzamide No -
Compounds 7–9 () Triazole 2,4-Difluorophenyl, sulfonyl groups Yes (thione-thiol)
Compound in Imidazole 4-Fluorophenyl, pyridyl, methylsulfanyl No

Table 2: Key Spectral Features

Compound IR Bands (cm⁻¹) ¹H/¹³C NMR Features Reference
Target Compound ~1250 (C-F), ~1660 (C=O) Aromatic protons (δ 7.0–8.5 ppm) -
Compounds 7–9 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer confirmed by NH peaks
Compound - Pyridyl protons (δ 8.0–8.5 ppm)
Functional and Pharmacological Implications
  • Structural Rigidity: The oxadiazole-imidazole scaffold may improve binding affinity compared to ’s benzimidazole-triazole hybrids (e.g., 9a–e), where flexible phenoxymethyl linkers reduce conformational stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.